molecular formula C15H17F2N3O2 B2366591 N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014088-01-7

N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2366591
CAS No.: 1014088-01-7
M. Wt: 309.317
InChI Key: OXNQBLPURQYNQE-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound developed for research applications, particularly in the field of agricultural chemistry. As part of the pyrazole carboxamide class, it serves as a key intermediate for investigators exploring novel synthetic fungicides . Pyrazole carboxamides are recognized for their activity against a range of phytopathogenic fungi, such as Rhizoctonia solani , which causes significant crop diseases like rice sheath blight . The mechanism of action for this compound family involves inhibiting fungal respiration by targeting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, leading to disrupted energy production and cell death . Researchers value this specific scaffold for its potential to contribute to the development of new solutions with excellent activity at low application rates . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any human or veterinary use.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c1-3-20-9-11(15(19-20)22-4-2)14(21)18-8-10-12(16)6-5-7-13(10)17/h5-7,9H,3-4,8H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNQBLPURQYNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters. For example:

  • Reaction : Ethyl 3-oxopentanoate reacts with ethyl hydrazinecarboxylate in acidic conditions to form 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate.
  • Conditions : Ethanol, 80°C, 12 hours (yield: 72–85%).

Knorr Pyrazole Synthesis

Alternative routes employ the Knorr reaction:

  • Reagents : Hydrazines react with β-ketoesters (e.g., ethyl acetoacetate) under reflux in acetic acid.
  • Regioselectivity : Controlled by substituent electronic effects; ethoxy groups direct cyclization to the 4-position.

Functionalization of the Pyrazole Ring

Introduction of Ethoxy and Ethyl Groups

  • Alkylation : Sodium hydride-mediated alkylation of pyrazole intermediates with ethyl bromide in tetrahydrofuran (THF) at 0–25°C.
  • Optimization : Microwave-assisted alkylation reduces reaction time (30 minutes vs. 12 hours).

Carboxylic Acid Activation

The carboxylate intermediate is converted to an acid chloride or mixed anhydride:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane.
  • Yield : 89–93% after purification.

Attachment of the 2,6-Difluorobenzyl Moiety

Nucleophilic Substitution

  • Substrate : 2,6-Difluorobenzyl chloride or bromide reacts with the pyrazole-4-carboxylic acid derivative.
  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 60°C, 6 hours.
  • Challenges : Competing O- vs. N-alkylation; resolved using phase-transfer catalysts (e.g., tetrabutylammonium iodide).

Reductive Amination (Alternative Route)

  • Reagents : 2,6-Difluorobenzaldehyde and pyrazole-4-carboxamide undergo reductive amination with sodium cyanoborohydride (NaBH₃CN).
  • Solvent : Methanol, pH 4–5 (adjusted with acetic acid).

Carboxamide Formation

Amidation of Activated Intermediates

  • Coupling Agents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane or ethyl acetate, 0–25°C.
  • Yield : 78–82% after column chromatography.

Direct Amination Under Basic Conditions

  • Reagents : Ammonia or primary amines react with pyrazole-4-carbonyl chloride in the presence of triethylamine.
  • Industrial Scale : Continuous flow reactors enhance mixing and reduce side reactions (purity >98%).

Industrial-Scale Optimization

Catalytic Methods

Parameter Laboratory Scale Industrial Process
Catalyst None CuI or Pd(OAc)₂
Temperature 60–80°C 120–150°C (flow reactor)
Yield 70–85% 90–95%
Purity 90–95% >99% (HPLC)

Data sourced from.

Green Chemistry Approaches

  • Solvent-Free Reactions : Ball milling techniques for pyrazole alkylation (yield: 88%).
  • Biocatalysis : Lipase-mediated amidation in ionic liquids reduces waste.

Analytical Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃), 4.15 (q, J=7.0 Hz, 2H, OCH₂), 5.21 (s, 2H, NCH₂Ar), 6.85–7.12 (m, 2H, Ar-H).
  • HRMS : m/z 309.31 [M+H]⁺ (calculated for C₁₅H₁₇F₂N₃O₂).

Purity Assessment

  • HPLC : >99% purity using C18 column, acetonitrile/water gradient.
  • X-ray Crystallography : Confirms regiochemistry of the pyrazole ring.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing 1,3- vs. 1,5-substitution patterns.
  • Solution : Use of bulky bases (e.g., LDA) to favor 1,4-disubstituted products.

Scalability of Difluorobenzylation

  • Issue : Poor solubility of 2,6-difluorobenzyl halides.
  • Solution : Sonication or microwave-assisted reactions enhance diffusion.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Cost (USD/g)
Classical Alkylation 5 62 120
Flow Chemistry 3 88 85
Reductive Amination 4 74 95

Data aggregated from.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may modulate the activity of sodium channels, leading to prolonged inactivation and reduced neuronal excitability. This mechanism is similar to that of other anticonvulsant drugs, making it a potential candidate for the treatment of epilepsy and related disorders .

Comparison with Similar Compounds

Comparison with Triazole-Based Anticonvulsants (Rufinamide and Derivatives)

Key Compounds :

  • Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide): A triazole anticonvulsant approved for partial-onset seizures and Lennox-Gastaut syndrome .
  • Related Compound A (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide): A structural analogue with a monofluorinated benzyl group .
  • Related Compound B (Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate): A triazole ester derivative .

Structural Differences :

Feature Target Pyrazole Compound Rufinamide (Triazole) Related Compound B (Triazole Ester)
Core Heterocycle Pyrazole (5-membered, 2 N atoms) Triazole (5-membered, 3 N atoms) Triazole
Benzyl Substituent 2,6-Difluorobenzyl 2,6-Difluorobenzyl 2,6-Difluorobenzyl
Position 4 Group Carboxamide Carboxamide Methyl ester
Additional Groups 3-Ethoxy, 1-Ethyl None None

Functional Implications :

  • The ethyl and ethoxy groups in the target compound could enhance lipophilicity, possibly improving blood-brain barrier penetration compared to Rufinamide’s simpler structure.
  • The methyl ester in Related Compound B reduces polarity, likely affecting metabolic stability and bioavailability compared to carboxamide derivatives .

Comparison with Difluorobenzyl-Containing Antifungal Agents

Key Compounds :

  • Tx 4 (1-((2,6-difluorobenzyl)amino)-4-propoxy-9H-thioxanthen-9-one): A thioxanthone derivative with antifungal activity .
  • Tx 11 (1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine): A guanidine-substituted thioxanthone .

Structural Differences :

Feature Target Pyrazole Compound Tx 4 (Thioxanthone)
Core Structure Pyrazole Thioxanthone (tricyclic system)
Benzyl Group 2,6-Difluorobenzyl 2,6-Difluorobenzylamino
Functional Groups Carboxamide, Ethoxy, Ethyl Propoxy, Thioxanthenone

Functional Implications :

  • thioxanthone cores likely direct activity toward different pathways (e.g., anticonvulsant vs. antifungal) .
  • The ethoxy and ethyl groups in the target compound may reduce rigidity compared to Tx 4’s tricyclic system, possibly affecting target selectivity.

Data Tables

Table 1: Structural Comparison of Pyrazole and Triazole Derivatives

Compound Name Core Structure Benzyl Group Position 4 Group Additional Substituents
Target Compound Pyrazole 2,6-Difluoro Carboxamide 3-Ethoxy, 1-Ethyl
Rufinamide Triazole 2,6-Difluoro Carboxamide None
Related Compound B (Triazole Ester) Triazole 2,6-Difluoro Methyl ester None

Biological Activity

N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethoxy group, an ethyl group, and a difluorobenzyl moiety. Its molecular formula is C13H14F2N3OC_{13}H_{14}F_{2}N_{3}O. The presence of fluorine atoms enhances its chemical properties, potentially improving its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Binding : It has been shown to interact with various receptors, including those linked to neurotransmission and inflammation.
  • Ion Channel Modulation : Similar to other anticonvulsants, it may modulate sodium channels, leading to reduced neuronal excitability.

Anticonvulsant Properties

Research indicates that this compound has potential as an anticonvulsant agent. Its mechanism resembles that of established anticonvulsants, which inhibit excessive neuronal firing.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits specific enzymes linked to inflammatory processes. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing seizure frequency and severity. Results indicated a marked decrease in seizure episodes compared to control groups.
  • Case Studies : Clinical observations have noted improvements in patients with epilepsy who were treated with similar pyrazole derivatives, suggesting a promising therapeutic avenue for further exploration.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantReduced seizure frequency in animal models
Anti-inflammatoryInhibition of COX enzymes
Enzyme InteractionModulation of enzyme activity

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?

  • Answer : The synthesis involves four key steps: (1) pyrazole ring formation via cyclization of hydrazine derivatives with 1,3-diketones, (2) alkylation to introduce ethoxy and ethyl groups, (3) nucleophilic substitution to attach the 2,6-difluorobenzyl moiety, and (4) carboxamide formation via amine coupling. Optimization includes adjusting temperature (typically 60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Yield improvements are achieved via continuous flow reactors or high-throughput screening .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

  • Answer :

  • X-ray crystallography : Determines bond lengths/angles and confirms stereochemistry .
  • NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., ethyl vs. ethoxy groups) and monitors reaction progress.
  • Mass spectrometry : Validates molecular weight (309.31 g/mol) and fragmentation patterns .

Q. How does the difluorobenzyl group influence the compound’s physicochemical properties?

  • Answer : The 2,6-difluorobenzyl moiety enhances lipophilicity (logP ~2.5), improving membrane permeability. Fluorine atoms increase metabolic stability by resisting oxidative degradation, as evidenced by in vitro microsomal assays .

Advanced Research Questions

Q. What experimental design strategies (e.g., factorial design) are recommended to optimize synthesis yield and purity?

  • Answer : A 2^k factorial design can screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a study using three factors (temperature: 70–90°C, solvent: THF/DMF, catalyst: 0.5–1.5 mol%) identified optimal conditions (85°C, DMF, 1 mol% Pd) for 78% yield vs. 52% in unoptimized runs. Response surface methodology (RSM) further refines interactions between variables .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?

  • Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardization using reference compounds (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) improves reproducibility. Meta-analysis of datasets from PubChem and independent studies can identify outliers .

Q. What computational methods are suitable for predicting the compound’s binding mode to neurological targets (e.g., sodium channels)?

  • Answer :

  • Molecular docking : AutoDock Vina or Glide predicts binding poses in voltage-gated sodium channels (e.g., Nav1.2).
  • MD simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., fluorine position) with anticonvulsant activity (R² >0.85 in murine models) .

Q. How do structural modifications (e.g., replacing difluorobenzyl with trichlorophenyl) impact pharmacological efficacy?

  • Answer : Chlorine increases steric bulk but reduces metabolic stability (t1/2 decreases from 4.2 to 1.8 hours in liver microsomes). Fluorine’s electronegativity enhances hydrogen bonding with target residues (e.g., Tyr-177 in Nav1.2), while chlorine may disrupt these interactions, reducing potency (IC50 shifts from 12 nM to 210 nM) .

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